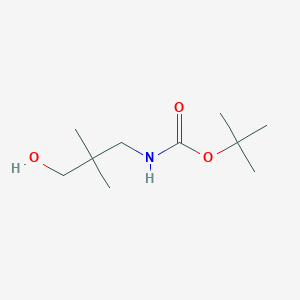

3-(Boc-amino)-2,2-dimethyl-1-propanol

描述

属性

IUPAC Name |

tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-9(2,3)14-8(13)11-6-10(4,5)7-12/h12H,6-7H2,1-5H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIGZYWRVWZUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611754 | |

| Record name | tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184357-44-6 | |

| Record name | tert-Butyl (3-hydroxy-2,2-dimethylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(Boc-amino)-2,2-dimethyl-1-propanol, a valuable building block in organic synthesis and drug discovery. This document outlines a representative experimental protocol, summarizes key quantitative data, and visualizes the synthetic pathway.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves the protection of the primary amine of 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Physical State |

| 3-Amino-2,2-dimethyl-1-propanol | C₅H₁₃NO | 103.16 | White crystalline solid |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Colorless liquid or solid |

| This compound | C₁₀H₂₁NO₃ | 203.28 | White solid or oil |

Experimental Protocol: A Representative Procedure

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-Amino-2,2-dimethyl-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10 mL per gram of amine).

-

Addition of Base: Add triethylamine (1.1-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature. Alternatively, an aqueous solution of sodium hydroxide can be used in a biphasic system.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.2 eq.), either neat or dissolved in a small amount of the reaction solvent. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature at 0-5 °C during the initial addition.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

If using a water-miscible solvent like THF, remove the solvent under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with 1 M HCl (optional, to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.

Expected Yield: Yields for Boc protection reactions are generally high, often exceeding 90%, depending on the purity of the starting materials and the optimization of the reaction and purification conditions.

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of this compound.

Technical Guide: Physical Properties of 3-(Boc-amino)-2,2-dimethyl-1-propanol

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 3-(Boc-amino)-2,2-dimethyl-1-propanol, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document compiles available data and outlines detailed experimental protocols for the determination of its core physical characteristics.

Core Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, based on the analysis of its constituent parts and related compounds, a profile can be established. The following table summarizes the available and predicted information for this compound, identified by its CAS number 184357-44-6.

| Property | Value | Source |

| CAS Number | 184357-44-6 | |

| Molecular Formula | C₁₀H₂₁NO₃ | |

| Molecular Weight | 203.28 g/mol | |

| Appearance | Predicted to be a solid | Inferred from related compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| Solubility | Not reported | - |

The un-Boc-protected analog, 3-amino-2,2-dimethyl-1-propanol, is described as a crystalline solid, which strongly suggests that this compound is also a solid at room temperature.

Experimental Protocols for Physical Property Determination

For novel or poorly characterized compounds such as this compound, the following standard experimental protocols are recommended for the precise determination of key physical properties.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small sample of the compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transitioned to liquid is recorded as the end of the melting range. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds or for solids that can be melted without decomposition, the boiling point is a fundamental physical constant.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount of the liquid is placed in the small test tube. The capillary tube is then placed inside the test tube with the open end submerged in the liquid.

-

Heating: The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Heating is discontinued when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in reactions, purifications, and formulations.

Apparatus:

-

A set of test tubes or vials

-

A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Add approximately 10 mg of the solid compound to a test tube.

-

Add 1 mL of the chosen solvent.

-

Agitate the mixture vigorously for 1-2 minutes.

-

Observe if the solid dissolves completely. If it does, the compound is considered soluble. If not, it is sparingly soluble or insoluble.

-

-

Quantitative Assessment (for sparingly soluble compounds):

-

Prepare a saturated solution by adding an excess of the solid to a known volume of the solvent.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically several hours).

-

Carefully separate the undissolved solid from the solution (e.g., by filtration or centrifugation).

-

A known volume of the saturated solution is then taken, and the solvent is evaporated to dryness.

-

The mass of the remaining solid is measured, allowing for the calculation of solubility in terms of g/L or mol/L.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a newly synthesized compound like this compound.

Caption: Workflow for the characterization of a novel compound.

Technical Guide: Synthesis and Spectroscopic Analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Boc-amino)-2,2-dimethyl-1-propanol is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of both a protected amine and a primary alcohol in a sterically hindered neopentyl scaffold makes it a versatile intermediate for the introduction of this motif into larger, more complex structures. This guide provides a detailed overview of its synthesis, and a comprehensive, albeit currently unavailable in public records, guide to its 1-H NMR spectroscopic characterization.

¹H NMR Spectrum of this compound

Table 1: Estimated ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.85 | br s | 1H | NH |

| ~3.35 | s | 2H | CH ₂OH |

| ~3.05 | d, J ≈ 6.5 Hz | 2H | CH ₂NHBoc |

| ~2.05 | br s | 1H | OH |

| 1.44 | s | 9H | C(CH ₃)₃ (Boc) |

| 0.90 | s | 6H | C(CH ₃)₂ |

Note: The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicities are abbreviated as follows: s = singlet, d = doublet, br s = broad singlet. Coupling constants (J) are given in Hertz (Hz).

Experimental Protocols

Synthesis of this compound

This protocol details the N-protection of 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

3-amino-2,2-dimethyl-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 eq) in dichloromethane or tetrahydrofuran.

-

Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the reaction mixture.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Acquisition of ¹H NMR Spectrum

This protocol outlines the general procedure for obtaining a ¹H NMR spectrum.

Materials and Equipment:

-

Synthesized this compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

In-Depth Technical Guide: 13C NMR Data for 3-(Boc-amino)-2,2-dimethyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 3-(Boc-amino)-2,2-dimethyl-1-propanol, a valuable building block in organic synthesis and drug development. This document details the experimental protocol for the synthesis of the compound and presents its 13C NMR spectral data in a clear, tabular format for easy reference and comparison.

Introduction

This compound, also known as tert-butyl (3-hydroxy-2,2-dimethylpropyl)carbamate, is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of both a protected amine and a primary alcohol in a sterically hindered neopentyl framework makes it a versatile synthon. Accurate characterization, particularly through 13C NMR spectroscopy, is essential for confirming its structure and purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the primary amine of 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc)2O.

Experimental Protocol

Materials:

-

3-amino-2,2-dimethyl-1-propanol

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (Et3N) or other suitable base

-

Dichloromethane (CH2Cl2) or other appropriate solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

-

In a round-bottom flask, dissolve 3-amino-2,2-dimethyl-1-propanol in dichloromethane.

-

Add triethylamine to the solution, typically in a slight molar excess (e.g., 1.1 equivalents) relative to the amino alcohol.

-

Cool the mixture in an ice bath (0 °C).

-

To the cooled, stirring solution, add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise. A typical molar ratio is a slight excess of (Boc)2O (e.g., 1.05-1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a mixture of ethyl acetate and hexane as the eluent, to afford the pure this compound.

13C NMR Data

The 13C NMR spectrum of this compound is a critical tool for structural verification. The chemical shifts are influenced by the electronic environment of each carbon atom.

Data Presentation

The following table summarizes the assigned 13C NMR chemical shifts for this compound, recorded in CDCl3.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =O (Boc) | ~156.9 |

| C (CH3)3 (Boc) | ~79.2 |

| C H2OH | ~70.9 |

| C (CH3)2 | ~36.2 |

| C H2NHBoc | ~49.9 |

| C(C H3)2 | ~23.8 |

| C(C H3)3 (Boc) | ~28.5 |

Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument used.

Mandatory Visualization

To illustrate the synthetic pathway, a diagram generated using Graphviz is provided below.

Caption: Synthetic pathway for this compound.

This guide provides essential technical information for researchers working with this compound. The detailed experimental protocol and tabulated 13C NMR data will aid in the successful synthesis and characterization of this important chemical intermediate.

Mass spectrometry analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound, a key intermediate in various organic syntheses. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and the development of nitrogen-containing molecules.[1] A thorough understanding of the mass spectrometric behavior of such compounds is crucial for reaction monitoring, purity assessment, and structural confirmation.

This document outlines plausible experimental protocols for the analysis of this compound, details its predicted fragmentation patterns under common ionization techniques, and presents the expected quantitative data in a clear, tabular format.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecular ion and key fragment ions of this compound (Monoisotopic Mass: 203.1521 g/mol ) when analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS). The fragmentation of the Boc group is a characteristic feature in the mass spectra of Boc-protected compounds.[2][3][4][5]

| Predicted m/z | Proposed Ion Formula | Proposed Fragment Structure/Loss | Notes |

| 204.1594 | [C10H22NO3]+ | [M+H]+ | Protonated molecular ion. |

| 186.1489 | [C10H20NO2]+ | [M+H - H2O]+ | Loss of water, a common fragmentation for alcohols.[6][7] |

| 148.1227 | [C6H14NO2]+ | [M+H - C4H8]+ | Loss of isobutylene from the Boc group. This is a characteristic fragmentation pathway for Boc-protected compounds.[4][8] |

| 130.1121 | [C6H12NO]+ | [M+H - C4H8 - H2O]+ | Sequential loss of isobutylene and water. |

| 104.1281 | [C5H14NO]+ | [M+H - C5H8O2]+ | Cleavage of the Boc group. |

| 102.0913 | [C5H12N]+ | [M+H - C5H10O3]+ | Loss of the entire Boc group and the hydroxyl group. |

| 88.0757 | [C4H10N]+ | [M+H - C6H12O3]+ | Fragmentation involving the loss of the Boc group and a portion of the propanol backbone. |

| 57.0704 | [C4H9]+ | [t-butyl cation]+ | A characteristic fragment from the Boc group.[9] |

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is provided below. Electrospray ionization (ESI) is a suitable soft ionization technique for such molecules.[10]

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µg/mL with a mobile phase consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation of the analyte.

Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is recommended.

-

Ionization Mode: Positive ion mode.

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

-

MS Scan Parameters:

-

Scan Range: m/z 50-500

-

Scan Time: 1 second

-

-

Tandem MS (MS/MS) Analysis:

-

Select the protonated molecular ion ([M+H]+, m/z 204.16) as the precursor ion.

-

Use collision-induced dissociation (CID) with argon as the collision gas.

-

Vary the collision energy (e.g., 10-30 eV) to obtain a comprehensive fragmentation pattern.

-

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: 3-(Boc-amino)-2,2-dimethyl-1-propanol

CAS Number: 184357-44-6

This technical guide provides an in-depth overview of 3-(Boc-amino)-2,2-dimethyl-1-propanol, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as tert-butyl (2-(hydroxymethyl)-1,1-dimethylethyl)carbamate, is a white solid. Its Boc-protecting group makes it a valuable intermediate in multi-step organic syntheses, particularly in the construction of complex molecules for pharmaceutical applications. The bulky tert-butyl group provides steric hindrance, influencing the reactivity and conformation of the final products.

| Property | Value | Reference |

| CAS Number | 184357-44-6 | [1][2] |

| Molecular Formula | C10H21NO3 | [2] |

| Molecular Weight | 203.28 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | Typically >97% | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the primary amine of 3-amino-2,2-dimethyl-1-propanol using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Experimental Protocol

Materials:

-

3-amino-2,2-dimethyl-1-propanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in dichloromethane to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a white solid.

Reaction Workflow

Caption: Synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for sequential and site-selective modifications.

While specific examples of its incorporation into marketed drugs are not widely documented in readily available literature, its structural motif is of significant interest in the development of protease inhibitors and other therapeutic agents where the neopentyl group can provide beneficial steric interactions with biological targets.

Logical Relationship in Drug Discovery

The use of this compound in a drug discovery pipeline typically follows a logical progression from a starting material to a final drug candidate.

Caption: Role in Drug Discovery Pipeline.

References

Solubility Profile of 3-(Boc-amino)-2,2-dimethyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(Boc-amino)-2,2-dimethyl-1-propanol is a bifunctional organic molecule featuring a primary alcohol and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide chemistry and the synthesis of complex molecules, due to its stability in a range of conditions and its ease of removal under mildly acidic conditions. Understanding the solubility of this compound is crucial for its effective use in reaction setups, purification processes, and formulation development.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility characteristics.

-

Polar Moieties: The primary alcohol (-CH₂OH) and the carbamate linkage (-NHCOO-) are capable of hydrogen bonding, contributing to the compound's polarity.

-

Non-polar Moieties: The tert-butyl group of the Boc protecting group and the gem-dimethyl group on the propyl chain are bulky and non-polar, which will favor solubility in less polar solvents.

Based on this structural analysis, a predicted solubility profile in common laboratory solvents is presented in Table 1. It is important to note that these are estimations and experimental verification is required.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The presence of the large, non-polar Boc and dimethyl groups is expected to significantly reduce solubility in water, despite the presence of a hydroxyl group. |

| Methanol | Soluble | The alcohol group of methanol can interact with both the polar and non-polar parts of the molecule. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many Boc-protected amino alcohols. | |

| Polar Aprotic | Acetone | Soluble | Acetone is a versatile solvent that can dissolve a wide range of organic compounds. |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should effectively solvate the molecule. | |

| Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is another highly polar aprotic solvent that is expected to readily dissolve the compound. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | The non-polar alkyl groups and the overall molecular structure suggest good solubility in chlorinated solvents. |

| Toluene | Sparingly Soluble | The polarity from the alcohol and carbamate may limit solubility in highly non-polar aromatic solvents. | |

| Hexane | Insoluble | The compound is likely too polar to be soluble in aliphatic hydrocarbon solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a solid compound like this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible in each vial.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of the dissolved solid in the filtrate. This can be done by:

-

Gravimetric Analysis: Evaporate the solvent from the filtered solution and weigh the remaining solid.

-

Chromatographic Analysis (HPLC/GC): Dilute the filtered solution with a suitable solvent and analyze it using a calibrated HPLC or GC method.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in units such as mg/mL or mol/L based on the amount of dissolved solid and the volume of the solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

While specific experimental data on the solubility of this compound is currently lacking in the scientific literature, a reasoned prediction of its solubility profile can be made based on its molecular structure. It is anticipated to be soluble in a range of polar organic solvents and less soluble in highly polar or non-polar solvents. For precise applications, the experimental protocol provided in this guide should be followed to determine its quantitative solubility in the solvents of interest. This information is vital for the successful design and execution of synthetic routes and for the development of formulations containing this compound.

Technical Guide: 3-Amino-2,2-dimethyl-1-propanol for Researchers and Drug Development Professionals

An In-depth Overview of the Commercial Availability, Properties, and Synthetic Applications of a Versatile Building Block

Introduction

3-Amino-2,2-dimethyl-1-propanol, also known as neopentanolamine, is a bifunctional organic compound featuring a primary amine and a primary alcohol functional group. Its unique sterically hindered neopentyl core makes it a valuable building block in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on its role in the synthesis of cyclic carbamates and cryptophycin analogues.

Commercial Availability

3-Amino-2,2-dimethyl-1-propanol is readily available from a range of chemical suppliers in various purities and quantities, catering to both research and development needs. The compound is typically supplied as a white to off-white crystalline solid or powder.

| Supplier | Purity/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Thermo Fisher Scientific (Acros Organics/Alfa Aesar) | 95%, 97% | 26734-09-8 | C5H13NO | 103.17 |

| Sigma-Aldrich (Ambeed) | 97% | 26734-09-8 | C5H13NO | 103.16 |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 26734-09-8 | C5H13NO | 103.16 |

| Nanochemazone | High Purity | 26734-09-8 | C5H13NO | 103.16 |

| ChemScene | ≥97% | 26734-09-8 | C5H13NO | 103.16 |

| Pharmaffiliates | Not specified | 26734-09-8 | C5H13NO | 103.16 |

| Sobekbio Biosciences (Angene Chemical) | 95% | 26734-09-8 | C5H13NO | 103.16 |

Physicochemical Properties and Specifications

Sourcing high-quality starting materials is critical for reproducible research and development. The following table summarizes key specifications of commercially available 3-amino-2,2-dimethyl-1-propanol.

| Property | Value | Source |

| Appearance | Colorless to white crystals, powder, or fused solid.[1] | Thermo Fisher Scientific |

| Melting Point | 70.0°C | Thermo Fisher Scientific[2] |

| Assay (GC) | ≥94.0%[1], 96% min. (GC)[2] | Thermo Fisher Scientific |

| Water Content (Karl Fischer) | ≤2.5%[1] | Thermo Fisher Scientific |

| Infrared Spectrum | Authentic | Thermo Fisher Scientific[2] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere.[3] | Sigma-Aldrich |

Key Synthetic Applications

The presence of both a primary amine and a primary hydroxyl group allows 3-amino-2,2-dimethyl-1-propanol to serve as a versatile precursor in the synthesis of various heterocyclic and acyclic compounds.

Synthesis of Cyclic Carbamates

Cyclic carbamates, specifically 1,3-oxazinan-2-ones, are important structural motifs in many biologically active molecules. The reaction of 3-amino-2,2-dimethyl-1-propanol with phosgene or its equivalents, or more recently with carbon dioxide, provides a direct route to 5,5-dimethyl-1,3-oxazinan-2-one.

Caption: General workflow for the synthesis of a cyclic carbamate.

Disclaimer: The following is a general, representative protocol based on established methods for the synthesis of cyclic carbamates from amino alcohols. It has not been optimized for 3-amino-2,2-dimethyl-1-propanol and should be adapted and optimized by the end-user.

Materials:

-

3-Amino-2,2-dimethyl-1-propanol

-

Triphosgene

-

Triethylamine

-

Anhydrous Toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-2,2-dimethyl-1-propanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

-

Add the triphosgene solution dropwise to the cooled amino alcohol solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 5,5-dimethyl-1,3-oxazinan-2-one.

Synthesis of Cryptophycin Analogues

Cryptophycins are a class of potent microtubule-destabilizing agents with significant anticancer activity. The synthesis of novel cryptophycin analogues is an active area of research aimed at improving their therapeutic index. 3-Amino-2,2-dimethyl-1-propanol can be incorporated as a modified "Unit B" in the cryptophycin scaffold.[4][5] The synthesis of these complex macrocycles is a multi-step process involving peptide couplings and macrolactamization or ring-closing metathesis.

Caption: Conceptual workflow for cryptophycin analogue synthesis.

Other Potential Applications

The bifunctional nature of 3-amino-2,2-dimethyl-1-propanol makes it a candidate for various other applications in drug development and materials science, including:

-

As a scaffold in combinatorial chemistry: The primary amine and hydroxyl groups can be orthogonally protected and functionalized to generate libraries of compounds for high-throughput screening.

-

In the synthesis of novel polymers and materials: The amino alcohol functionality can be used to create monomers for polymerization, leading to materials with tailored properties.

-

As a precursor for other chiral building blocks: The prochiral center can be exploited to synthesize enantiomerically pure compounds.

Safety and Handling

3-Amino-2,2-dimethyl-1-propanol should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Amino-2,2-dimethyl-1-propanol is a commercially available and versatile building block with significant potential in synthetic and medicinal chemistry. Its application in the synthesis of cyclic carbamates and as a component of complex natural product analogues like cryptophycins highlights its utility for researchers and drug development professionals. The information provided in this guide serves as a starting point for the exploration of this compound's synthetic potential.

References

- 1. 3-Amino-2,2-dimethyl-1-propanol, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3-Amino-2,2-dimethyl-1-propanol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 3-Amino-2,2-dimethyl-1-propanol | 26734-09-8 [sigmaaldrich.com]

- 4. Cryptophycin unit B analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Cryptophycin unit B analogues [beilstein-journals.org]

Safety and Handling of Boc-Protected Amino Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of tert-butoxycarbonyl (Boc)-protected amino alcohols. These compounds are invaluable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to proper safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

General Safety and Hazard Information

Boc-protected amino alcohols are generally considered stable compounds. However, like all chemicals, they pose certain hazards. The primary concerns are skin and eye irritation, and potential respiratory irritation from dust or vapors.[1][2] It is crucial to consult the Safety Data Sheet (SDS) for each specific Boc-protected amino alcohol before use.

Personal Protective Equipment (PPE)

When handling Boc-protected amino alcohols, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.[1][2]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn to prevent skin contact.[3]

-

Protective Clothing: A laboratory coat is essential to protect against accidental spills.

-

Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

Storage and Handling

Proper storage is crucial to maintain the stability and purity of Boc-protected amino alcohols.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4][5] Many should be stored at temperatures between 2-8°C.[6]

-

Container Integrity: Keep containers tightly closed to prevent contamination and exposure to moisture.[1]

-

Handling: Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood.[1][3] Avoid contact with skin, eyes, and clothing.[3]

Physicochemical and Toxicological Data

The following table summarizes key data for several common Boc-protected amino alcohols, compiled from various Safety Data Sheets. This information is intended as a guide; always refer to the specific SDS for the compound in use.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Hazards |

| Boc-Glycinol | 26690-80-2 | C₇H₁₅NO₃ | 161.20 | N/A | 92 @ 0.22 mmHg | >110 | Toxic if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[1][7] |

| Boc-L-Alaninol | 79069-13-9 | C₈H₁₇NO₃ | 175.23 | N/A | N/A | N/A | Causes skin and eye irritation.[8] |

| Boc-D-Alaninol | 106391-86-0 | C₈H₁₇NO₃ | 175.23 | N/A | N/A | N/A | Causes skin and eye irritation, May cause respiratory irritation.[8][9] |

| Boc-L-Valinol | 79069-14-0 | C₁₀H₂₁NO₃ | 203.28 | N/A | 218 | 85 | Combustible liquid, Causes skin and eye irritation, May cause respiratory irritation.[10] |

| Boc-D-Valinol | 106391-87-1 | C₁₀H₂₁NO₃ | 203.28 | 57 | 218 | N/A | May cause skin, eye, and respiratory irritation.[2] |

| Boc-L-Leucinol | 82010-31-9 | C₁₁H₂₃NO₃ | 217.31 | N/A | 213 | 110 | No specific hazards listed.[4][11] |

| Boc-D-Leucinol | 106930-51-2 | C₁₁H₂₃NO₃ | 217.31 | N/A | N/A | N/A | No known hazards.[5] |

| Boc-L-Phenylalaninol | 66605-57-0 | C₁₄H₂₁NO₃ | 251.32 | 92-98 | N/A | N/A | No specific hazards listed.[12][13] |

N/A: Not available from the consulted sources.

Experimental Protocols

The following sections detail generalized experimental procedures for the protection of amino alcohols with the Boc group and its subsequent removal.

Boc Protection of Amino Alcohols

The most common method for the N-Boc protection of amines is through the use of di-tert-butyl dicarbonate (Boc₂O).[14] The inherent higher nucleophilicity of the amine group compared to the hydroxyl group allows for selective protection.[15]

General Protocol for Boc Protection:

-

Dissolution: Dissolve the amino alcohol (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a base (1.0-1.2 equivalents), for example, triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃).

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, it is typically quenched with a mild aqueous acid (e.g., NH₄Cl solution) and extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed, dried, and concentrated under reduced pressure to yield the crude Boc-protected amino alcohol.

-

Purification: The crude product can be purified by flash column chromatography if necessary.

Boc Deprotection

The Boc group is labile to acidic conditions, and trifluoroacetic acid (TFA) is a common reagent for its removal.[16]

General Protocol for TFA-Mediated Boc Deprotection:

-

Dissolution: Dissolve the Boc-protected amino alcohol in a suitable solvent, typically dichloromethane (DCM).

-

TFA Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is a 1:1 mixture of TFA and DCM.[16] The reaction is often performed at 0°C to control its rate.

-

Scavenger Addition (Optional but Recommended): The deprotection reaction generates a reactive tert-butyl cation, which can lead to side reactions.[17] The addition of a scavenger, such as triisopropylsilane (TIS) or anisole, is recommended to trap this cation.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting crude product is often the TFA salt of the deprotected amine.

-

Neutralization: To obtain the free amine, the residue can be dissolved in a suitable solvent and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution).[16]

Comparison of Deprotection Methods

While TFA is widely used, other acidic reagents and thermal methods can also be employed for Boc deprotection. The choice of method depends on the substrate's sensitivity and the desired reaction conditions.

| Deprotection Method | Reagents/Conditions | Typical Reaction Time | Advantages | Disadvantages |

| Trifluoroacetic Acid | 20-50% TFA in DCM | 30 min - 2 hours | Fast and efficient.[18] | Highly corrosive and volatile; can cleave other acid-sensitive protecting groups.[19] |

| Hydrochloric Acid | 4M HCl in Dioxane | 1 - 2 hours | Highly efficient; product precipitates as hydrochloride salt, aiding purification.[20] | Dioxane is a hazardous solvent. |

| Thermal Deprotection | Heat (150-240 °C) in solvents like TFE or MeOH | 30 min - several hours | "Green" method, avoids corrosive acids. | High temperatures may not be suitable for all substrates; can lead to side reactions.[21] |

Safety Considerations for Reagents

Di-tert-butyl dicarbonate (Boc₂O)

-

Hazards: Flammable solid, fatal if inhaled, causes skin irritation and serious eye damage, and may cause an allergic skin reaction.[22]

-

Handling: Must be handled in a chemical fume hood.[3] Avoid dust formation. Keep away from ignition sources.[22]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[3] If inhaled, move to fresh air and seek immediate medical assistance.[22]

Trifluoroacetic Acid (TFA)

-

Hazards: Highly corrosive and volatile. Causes severe skin burns and eye damage.

-

Handling: Always handle in a chemical fume hood while wearing appropriate PPE, including acid-resistant gloves.

-

First Aid: In case of contact, flush the affected area with large amounts of water for at least 15 minutes and seek immediate medical attention.

Conclusion

Boc-protected amino alcohols are essential building blocks in modern organic synthesis. A thorough understanding of their properties and associated hazards, coupled with strict adherence to safety protocols, is imperative for their safe and effective use in the laboratory. This guide provides a foundational understanding to assist researchers, scientists, and drug development professionals in working safely with these valuable compounds. Always consult the specific Safety Data Sheet and relevant literature before commencing any new experimental work.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. peptide.com [peptide.com]

- 6. aksci.com [aksci.com]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

- 11. Boc- L -leucinol 95 82010-31-9 [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. N-Boc-L-phenylalaninol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 18. Amine Protection / Deprotection [fishersci.co.uk]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. fishersci.dk [fishersci.dk]

Methodological & Application

Application Notes and Protocols for 3-(Boc-amino)-2,2-dimethyl-1-propanol in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Boc-amino)-2,2-dimethyl-1-propanol is a unique bifunctional building block for application in peptide synthesis and the development of peptidomimetics. Its structure, featuring a neopentyl core, a Boc-protected primary amine, and a primary hydroxyl group, allows for its incorporation into peptide-like structures to introduce conformational constraints, enhance enzymatic stability, or to serve as a scaffold for further chemical modifications. The bulky 2,2-dimethylpropyl backbone can influence the secondary structure of peptides, potentially inducing turns or disrupting helical formations.[1][2] This document provides detailed application notes and generalized protocols for the use of this compound in synthetic peptide chemistry.

Chemical Structure and Properties

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H21NO3 |

| Molecular Weight | 203.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, DCM, DMF |

| Protection Group | tert-Butyloxycarbonyl (Boc) |

Application Notes

The primary application of this compound in peptide synthesis is the creation of "pseudopeptides" or peptidomimetics where the typical alpha-amino acid structure is altered.[3] This modification can lead to several advantageous properties:

-

Enzymatic Stability: The absence of a standard peptide bond at the site of incorporation can confer resistance to cleavage by proteases, thereby increasing the in vivo half-life of the resulting molecule.[4]

-

Conformational Constraint: The sterically hindered neopentyl group restricts the rotational freedom of the molecular backbone, which can help in stabilizing a desired bioactive conformation.[5] This is a valuable tool in drug design for enhancing receptor affinity and specificity.[1]

-

Scaffolding: The primary hydroxyl group can be used for further modifications, such as the attachment of imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS). These are based on standard Boc chemistry.[6][7]

Protocol 1: Esterification of this compound to a Carboxyl-Terminated Resin

This protocol describes the attachment of the amino alcohol to a resin, creating a C-terminal modified peptide.

Materials:

-

This compound

-

Carboxyl-functionalized resin (e.g., Merrifield resin)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the carboxyl-functionalized resin in DCM for 1 hour.

-

Wash the resin with DCM (3x) and then with DMF (3x).

-

In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of DMF.

-

Add the solution to the swollen resin.

-

Agitate the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction using a test cleavage and analysis by mass spectrometry.

-

Once the reaction is complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x).

-

Dry the resin under vacuum.

Caption: Workflow for esterification to a resin.

Protocol 2: Boc Deprotection and Subsequent Peptide Elongation

This protocol details the removal of the Boc protecting group and the coupling of the next amino acid in the sequence.

Materials:

-

Resin-bound 3-(amino)-2,2-dimethyl-1-propanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

Boc-protected amino acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Wash the resin with DCM (3x).

-

Neutralize the resin with a solution of 10% DIPEA in DMF (3x).

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vessel, activate the next Boc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction with a Kaiser test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

Protocol 3: Cleavage of the Modified Peptide from the Resin

This protocol describes the final cleavage of the peptide from the solid support.

Materials:

-

Peptide-bound resin

-

Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Anisole (scavenger)

-

Cold diethyl ether

Procedure:

-

Dry the peptide-bound resin thoroughly.

-

In a specialized HF cleavage apparatus, treat the resin with HF in the presence of anisole at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).

-

Evaporate the HF.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge to collect the peptide pellet.

-

Lyophilize the crude peptide for purification by HPLC.

Data Presentation

Table 1: Hypothetical Reaction Parameters for Coupling of Boc-L-Alanine to Resin-Bound 3-amino-2,2-dimethyl-1-propanol

| Parameter | Condition | Expected Outcome |

| Coupling Reagent | HBTU/DIPEA | High coupling efficiency |

| Solvent | DMF | Good resin swelling and reagent solubility |

| Reaction Time | 2 hours | >99% coupling completion |

| Temperature | Room Temperature | Standard condition |

| Crude Purity (HPLC) | N/A | ~75-85% |

| Expected Yield | N/A | ~80-90% (based on resin loading) |

Table 2: Expected Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Multiplicity |

| ~4.85 | br s |

| ~3.40 | s |

| ~3.10 | d |

| ~1.45 | s |

| ~0.90 | s |

Note: These are predicted chemical shifts and may vary based on experimental conditions.[8]

Visualization of a Hypothetical Application

The incorporation of this compound can be envisioned in the design of peptidomimetics that modulate protein-protein interactions (PPIs). For example, a modified peptide could be designed to disrupt a signaling pathway involved in cell proliferation.

Caption: Hypothetical inhibition of a signaling pathway.

This compound is a versatile building block for the synthesis of modified peptides and peptidomimetics. Its incorporation can enhance proteolytic stability and introduce conformational constraints, which are desirable attributes in the development of peptide-based therapeutics. The protocols provided herein offer a general framework for the utilization of this compound in solid-phase peptide synthesis. Researchers should optimize the reaction conditions for their specific peptide sequences and applications.

References

- 1. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. azolifesciences.com [azolifesciences.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Oxidation of 3-(Boc-amino)-2,2-dimethyl-1-propanol to the Corresponding Aldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the oxidation of the sterically hindered primary alcohol, 3-(tert-butoxycarbonyl-amino)-2,2-dimethyl-1-propanol, to its corresponding aldehyde, 3-(tert-butoxycarbonyl-amino)-2,2-dimethylpropanal. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules. Three widely used and effective oxidation methods are presented: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-mediated Oxidation.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. However, challenges can arise, particularly with substrates that are sterically hindered or contain sensitive functional groups, such as the Boc-protected amine in 3-(Boc-amino)-2,2-dimethyl-1-propanol. Over-oxidation to the carboxylic acid and potential side reactions necessitate the use of mild and selective oxidation conditions. This application note compares three common methods for this conversion, providing detailed protocols and expected outcomes to guide researchers in selecting the most suitable approach for their needs.

Comparison of Oxidation Methods

The choice of oxidation method depends on several factors, including scale, available reagents, and tolerance to reaction conditions and byproducts. The following table summarizes the key features of the Swern, Dess-Martin, and TEMPO-mediated oxidations for the conversion of this compound.

| Oxidation Method | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | Cryogenic temperatures (-78 °C), anhydrous conditions | Mild conditions, high yields, compatible with many functional groups, minimal over-oxidation.[1][2][3][4][5] | Requires cryogenic temperatures, formation of foul-smelling dimethyl sulfide byproduct, sensitive to water.[3][4] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | Mild conditions, short reaction times, high yields, simple workup, excellent chemoselectivity for sensitive substrates like N-protected amino alcohols.[6][7][8][9] | Reagent is expensive and potentially explosive, generates iodine-containing byproducts. |

| TEMPO-mediated Oxidation | TEMPO (catalyst), Sodium hypochlorite (NaOCl), Sodium bicarbonate (NaHCO₃), Potassium bromide (KBr) | Biphasic (DCM/water), 0 °C to room temperature | Catalytic, uses inexpensive oxidant, high selectivity for primary alcohols, can be stopped at the aldehyde stage.[10][11][12][13] | Can lead to over-oxidation to the carboxylic acid if not carefully controlled, reaction rate can be substrate-dependent.[11] |

Experimental Protocols

The following are detailed protocols for the oxidation of this compound using the three discussed methods.

Protocol 1: Swern Oxidation

This protocol is adapted from general procedures for Swern oxidation and is suitable for small to medium-scale synthesis.[1][2][3][4][5]

Materials:

-

This compound

-

Oxalyl chloride (2.0 M in dichloromethane)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM (0.5 M based on the alcohol).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM, followed by the dropwise addition of DMSO (2.2 equivalents). Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the reaction mixture for 1 hour at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise, and continue stirring for 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction by adding water. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Expected Yield: High (typically >85%)

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method is particularly advantageous for its mild conditions and simple execution.[6][7][8][9]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

To a round-bottom flask containing a solution of this compound (1.0 equivalent) in anhydrous DCM (0.1-0.2 M), add DMP (1.2 equivalents) portion-wise at room temperature under a nitrogen or argon atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the solid byproducts dissolve.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Expected Yield: High (typically >90%)

Protocol 3: TEMPO-mediated Oxidation

This catalytic method is a cost-effective option, particularly for larger-scale reactions.[10][11][12][13]

Materials:

-

This compound

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined)

-

Sodium bicarbonate (NaHCO₃)

-

Potassium bromide (KBr)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 equivalent) in DCM (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Add an aqueous solution of NaHCO₃ (to maintain pH ~9) and KBr (0.1 equivalents).

-

Add TEMPO (0.01-0.05 equivalents).

-

Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

-

Slowly add the NaOCl solution (1.1-1.5 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Monitor the reaction by TLC. The reaction is usually complete within 30-60 minutes.

-

Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aldehyde by flash column chromatography on silica gel.

Expected Yield: Good to high (typically 75-90%)

Characterization of 3-(Boc-amino)-2,2-dimethylpropanal

The successful synthesis of the aldehyde can be confirmed by standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.5 ppm. - Singlet for the nine protons of the tert-butyl group (C(CH₃)₃) around δ 1.4 ppm. - Singlet for the six protons of the gem-dimethyl group (C(CH₃)₂) around δ 1.1 ppm. - Broad singlet for the NH proton. - A doublet for the CH₂ group adjacent to the amine. |

| ¹³C NMR | - Aldehyde carbonyl carbon around δ 204 ppm. - Carbonyl of the Boc group around δ 156 ppm. - Quaternary carbons of the Boc and gem-dimethyl groups. - Methylene carbon adjacent to the amine. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde around 1725 cm⁻¹. - N-H stretching vibration around 3350 cm⁻¹. - C=O stretching of the carbamate around 1690 cm⁻¹. |

Visualizing the Experimental Workflow

The general workflow for the oxidation of this compound to the corresponding aldehyde is depicted below.

Caption: General workflow for the oxidation of the starting alcohol to the final aldehyde product.

Signaling Pathway of Oxidation Mechanisms

The following diagrams illustrate the key steps in each of the three oxidation mechanisms.

Swern Oxidation Mechanism

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 12. Page loading... [wap.guidechem.com]

- 13. vapourtec.com [vapourtec.com]

Application Notes and Protocols for the Boc Deprotection of 3-(Boc-amino)-2,2-dimethyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] The deprotection of Boc-protected amines is a crucial step in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed protocols for the deprotection of 3-(Boc-amino)-2,2-dimethyl-1-propanol, a sterically hindered primary amino alcohol, using common acidic reagents.

The steric hindrance provided by the gem-dimethyl group adjacent to the nitrogen-bearing carbon can influence the rate of deprotection. Therefore, careful selection of reagents and optimization of reaction conditions are critical to ensure efficient and clean removal of the Boc group. This application note offers a comparative overview of two standard acidic deprotection methods: Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent.

Deprotection Strategies: A Comparative Overview

The selection of the deprotection reagent often depends on the desired salt form of the product and the presence of other acid-labile functional groups.

Table 1: Comparison of Common Deprotection Reagents for this compound

| Deprotecting Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Product Salt Form | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 | >90 | Trifluoroacetate | TFA is volatile and easily removed, but can sometimes result in oily salts.[2] |

| Hydrogen Chloride (HCl) | 1,4-Dioxane | 0 to Room Temp. | 1 - 4 | >90 | Hydrochloride | Often yields a crystalline hydrochloride salt, which can aid in purification.[2] |

| Hydrogen Chloride (HCl) | Methanol (MeOH) | Room Temp. | 2 - 6 | >90 | Hydrochloride | A viable alternative to dioxane, though reaction times may be slightly longer.[2] |

Note: The data presented in this table is representative of typical Boc deprotection reactions. Due to the steric hindrance of this compound, reaction times may be longer, and optimization of conditions may be required to achieve the desired yield and purity.

Signaling Pathways and Logical Relationships

The acid-catalyzed deprotection of a Boc-protected amine follows a well-established mechanism. The process is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[3]

Experimental Protocols

The following are detailed protocols for the deprotection of this compound using TFA and HCl.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated NaHCO₃ solution to neutralize any residual acid.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 3-amino-2,2-dimethyl-1-propanol.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

Materials:

-

This compound

-

4 M HCl in 1,4-Dioxane